Silkworm 002
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KQIMTQFFNFARSPAVKD |
Origin of Product |
United States |
Historical Perspectives on Discovery and Isolation Methodologies for Silkworm Derived Chemicals
Early Methodologies for Crude Extraction and Fractionation
The initial step in isolating chemical compounds from silkworms, whether from the larvae, pupae, cocoons, or even excreta, involves crude extraction. researchgate.netmdpi.com Early methods relied on the fundamental principle of "like dissolves like," using solvents to draw out compounds from the complex biological matrix.
Common early extraction techniques included:
Solvent Maceration: This involved soaking the silkworm material (often dried and powdered) in a solvent like water, ethanol, or methanol (B129727). tandfonline.compeerj.com For instance, aqueous extracts of silkworm pupae were prepared simply by crushing the material and shaking it in water. tandfonline.com Similarly, non-sericin components like flavonoids have been extracted from cocoon shells using ethanol. researchgate.net
Boiling/Decoction: Boiling silkworm materials, particularly cocoons, in water or slightly alkaline solutions (e.g., sodium carbonate) has been a long-standing method. peerj.comazom.comnih.gov This "degumming" process was primarily used to separate the sericin and fibroin proteins but also served as a crude extraction method for water-soluble compounds. researchgate.net
Solvent Partitioning: After an initial broad extraction, researchers would use a series of immiscible solvents (e.g., water and chloroform (B151607) or hexane (B92381) and ethyl acetate) to partition the crude extract. researchgate.nettandfonline.com This would separate compounds based on their differential polarity, providing the first level of fractionation. For example, a methanol extract of silkworm pupae was further subjected to solvent partitions to begin the purification process. nih.gov
Following crude extraction, initial fractionation was often achieved by simple physical or chemical means, such as precipitation. Changes in solvent concentration, pH, or temperature could cause certain classes of compounds, particularly proteins like sericin, to precipitate out of the solution, allowing for their separation from the remaining soluble components. researchgate.net
Advancements in Isolation Techniques for Specific Bioactive Compounds
The move from crude fractions to the isolation of specific compounds was driven by the advent of chromatography. This suite of techniques separates molecules based on their differential interactions with a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). nih.govresearchgate.net
Key chromatographic advancements include:
Column Chromatography: This became a cornerstone for separating different classes of compounds. In this method, the crude extract is passed through a column packed with a solid adsorbent like silica (B1680970) gel or Sephadex. researchgate.nettandfonline.com By washing the column with solvents of increasing polarity, compounds are eluted at different times based on their affinity for the stationary phase. This was instrumental in the purification of various silkworm-derived substances, from bioactive germination accelerators to phytosterols (B1254722) like lupeol (B1675499) and β-sitosterol from silkworm excreta. researchgate.nettandfonline.com
Thin-Layer Chromatography (TLC): TLC offered a rapid and inexpensive way to monitor the progress of a separation. A small amount of the sample is spotted on a plate coated with an adsorbent, and a solvent moves up the plate via capillary action, separating the components. This allowed researchers to quickly assess the purity of fractions collected from column chromatography. nih.gov
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. nih.gov It has been particularly useful for purifying proteins of different molecular weights, such as the various polypeptides that constitute sericin. nih.gov
The isolation of the first insect pheromone, bombykol (B110295) , from the female silkworm moth by Adolf Butenandt in 1959 is a landmark example. The process required processing an enormous quantity of material and relied on a combination of solvent extractions and early chromatographic techniques to isolate the minuscule amount of the active compound. slideshare.net
Evolution of Purification Strategies and Analytical Validation
While early chromatographic methods could isolate compounds, achieving high purity and validating the structure required more advanced and precise technologies. The latter half of the 20th century saw the rise of high-resolution techniques that revolutionized the field.
High-Performance Liquid Chromatography (HPLC) has become the gold standard for the final purification and quantification of silkworm-derived compounds. tandfonline.comkoreascience.kr HPLC utilizes high pressure to pass the solvent through columns with very fine particles, resulting in superior separation and resolution. nih.govresearchgate.net It has been used to:
Quantify specific amino acids like serine, glycine (B1666218), and alanine (B10760859) to standardize mature silkworm powder as a functional food ingredient. tandfonline.com
Analyze for the presence of compounds like gallic acid and quercetin (B1663063) in silk cocoon extracts. peerj.com
Purify specific metabolites like 1-deoxynojirimycin (B1663644) (1-DNJ). koreascience.kr
For analytical validation, spectroscopic methods are indispensable:
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides precise molecular weight information and fragmentation patterns, which are crucial for structural elucidation. journalijar.complos.org Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) has been employed to detect and quantify drug metabolites in silkworm hemolymph with high sensitivity and specificity. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive determination of its three-dimensional structure. researchgate.net
Fourier-Transform Infrared Spectroscopy (FT-IR): This method identifies the functional groups present in a compound, offering another layer of structural confirmation. journalijar.com
The table below illustrates the evolution from older, less specific methods to modern, high-resolution techniques.
| Technique Type | Early/Classical Method | Modern/Advanced Method | Primary Application in Silkworm Research |
| Extraction | Maceration in water/ethanol tandfonline.com | Supercritical Fluid Extraction | Obtaining crude extracts from pupae, cocoons, or feces. researchgate.netmdpi.com |
| Fractionation | Solvent Partitioning researchgate.net | Flash Column Chromatography | Initial separation of crude extracts based on polarity. researchgate.net |
| Purification | Gravity Column Chromatography tandfonline.com | High-Performance Liquid Chromatography (HPLC) tandfonline.com | Isolation of individual compounds to high purity. koreascience.kr |
| Analysis | Thin-Layer Chromatography (TLC) nih.gov | LC-Mass Spectrometry (LC-MS/MS) plos.org | Quantification and purity assessment. |
| Validation | Chemical Color Tests | Nuclear Magnetic Resonance (NMR) researchgate.net | Definitive structural elucidation of isolated compounds. |
This table provides a generalized comparison of methodologies used in the field of natural product chemistry, including the study of compounds from silkworms.
Challenges in the Isolation of Minor or Labile Silkworm Metabolites
Despite technological advancements, the isolation of certain silkworm compounds remains challenging.
Low Abundance: Many bioactive compounds are present in extremely low concentrations (minor metabolites). plos.org Isolating these requires processing large amounts of starting material and highly sensitive detection methods. The original isolation of bombykol, for example, required glands from 500,000 female moths to yield just 12 mg of pure substance.
Lability: Some molecules are inherently unstable (labile) and can be easily degraded by changes in temperature, pH, or exposure to light or air during the extraction and purification process. nih.govpnas.org For instance, proteins can denature if subjected to harsh heat or chemical treatments, losing their biological activity. azom.comnih.gov This necessitates the use of mild extraction conditions, such as processing at low temperatures and using inert atmospheres. pnas.org
Complex Matrix: Silkworm tissues and hemolymph are complex mixtures containing a vast array of proteins, lipids, salts, and other endogenous substances. nih.govplos.org These can interfere with the separation process, co-eluting with the target compound or degrading the performance of chromatographic columns. Overcoming this requires multi-step purification protocols, often combining several different chromatographic techniques to systematically remove impurities. tandfonline.comnih.gov
The study of labile compounds often involves a race against time and the development of specialized protocols. This can include immediate freezing of samples in liquid nitrogen, extraction with pre-chilled solvents, and performing all purification steps in a cold room to preserve the integrity of the target molecule. plos.org
Biosynthesis and Metabolic Pathways of Silkworm Associated Chemical Compounds
Precursor Identification and Metabolic Flux Analysis
The biosynthesis of the silkworm sex pheromone, bombykol (B110295) ((E,Z)-10,12-hexadecadien-1-ol), is a highly specialized metabolic process that originates from fundamental building blocks within the pheromone gland (PG) cells of the female moth. rsc.orgresearchgate.net The primary precursor for bombykol is acetyl-CoA, which is channeled through the conventional fatty acid synthesis (FAS) pathway to produce the C16 saturated fatty acid, palmitate (or its activated form, palmitoyl-CoA). researchgate.netwikipedia.orgresearchgate.net This de novo synthesis establishes the 16-carbon backbone required for the final pheromone structure. rsc.orgpnas.org
Upon adult emergence, a neurohormone known as Pheromone Biosynthesis-Activating Neuropeptide (PBAN) triggers the mobilization of stored precursors. wikipedia.orgresearchgate.net The immediate acyl precursor to bombykol, (10E,12Z)-10,12-hexadecadienoate, is stored predominantly as a triacylglycerol (TAG) ester within cytoplasmic lipid droplets in the PG cells. wikipedia.orgresearchgate.net PBAN signaling initiates the lipolysis of these TAGs, releasing the specific fatty acid precursor for its final conversion steps. pnas.org
Metabolic flux analyses have shed light on the efficiency and regulation of this pathway. Studies using labeled precursors, such as [1-14C]hexadecanoic acid, have confirmed its conversion into bombykol, validating the pathway from palmitate. researchgate.net Interestingly, research on the fatty acid transporter (BmFATP) has revealed its role in importing diet-derived C18 fatty acids, which are crucial for synthesizing a specific subset of TAGs that store the pheromone precursors. usda.gov Disruption of this process impedes the formation of lipid droplets, thereby reducing the available precursor pool for bombykol synthesis. usda.gov This indicates a carefully regulated flux, drawing from both de novo synthesis and externally sourced fatty acids to build the necessary reserves for pheromone production.
Enzymatic Mechanisms and Catalytic Pathways
The conversion of the saturated C16 precursor, palmitate, into the biologically active bombykol involves a precise sequence of enzymatic reactions. The pathway is relatively direct compared to other moth pheromones, as it does not involve chain-shortening. researchgate.netusda.gov The key transformations are two desaturation steps followed by a final reduction.
The enzymatic steps are as follows:
Δ11 Desaturation: The first modification of the palmitoyl-CoA is the introduction of a double bond at the 11th position, creating (Z)-11-hexadecenoyl-CoA. pnas.orgresearchgate.net
Δ10,12 Desaturation: A second, more unusual desaturation event occurs. This step converts the mono-unsaturated intermediate into a conjugated diene, (10E,12Z)-10,12-hexadecadienoyl-CoA. pnas.orgresearchgate.netpnas.org This reaction is unique as it involves the 1,4-elimination of two allylic hydrogens to form the conjugated system. pnas.org
Fatty-Acyl Reduction: The final step is the reduction of the acyl group (thioester) of (10E,12Z)-10,12-hexadecadienoyl-CoA to a primary alcohol, yielding bombykol. pnas.org This reductive modification of the carbonyl carbon is a critical regulatory point in the pathway. wikipedia.org
A remarkable finding in the study of bombykol biosynthesis is that the two consecutive desaturation steps are catalyzed by a single, bifunctional enzyme. pnas.org This enzyme, a product of the Bmpgdesat1 gene, possesses both Z11-desaturase and Δ10,12-desaturase activities, streamlining the production of the diene intermediate. wikipedia.orgpnas.org The final reduction is catalyzed by a pheromone gland-specific fatty-acyl reductase (pgFAR), which requires NADPH as a reductant. pnas.org The activity of this reductase is a key target of PBAN regulation. researchgate.netjst.go.jp
In the domestic silkworm, a minor pheromone component, bombykal (B13413) (an aldehyde), is also produced at an approximate 11:1 ratio with bombykol. nih.gov This suggests the existence of a terminal pathway where bombykol can be oxidized to bombykal. Studies have identified several alcohol oxidase (AO) and aldehyde reductase (AR) genes that are differentially expressed between domestic and wild silkworms, pointing to their potential role in this final conversion and in regulating the pheromone blend ratio. nih.govresearchgate.net
Genetic Regulation of Biosynthetic Enzymes
The biosynthesis of bombykol is tightly controlled at the genetic level, with specific genes being expressed in the pheromone gland (PG) at precise developmental times. Several key genes encoding the enzymes and other proteins essential for the pathway have been identified and characterized.
The expression of these genes is generally up-regulated just before or at the time of adult emergence, coinciding with the moth's readiness for mating. pnas.orgnih.gov For instance, transcripts for Bmpgdesat1 and pgFAR accumulate in the pupal stage, about one day before the adult emerges. pnas.orgpnas.org This transcriptional timing ensures that the enzymatic machinery is in place for rapid pheromone production upon receiving the hormonal start signal.
The central regulatory hormone, PBAN, exerts its control primarily at the post-transcriptional or post-translational level. pnas.orgpnas.org While the genes for the biosynthetic enzymes are already transcribed, the PBAN signal, mediated by its G protein-coupled receptor (PBANR), is required to activate the enzymes, particularly the final reductase (pgFAR) and the lipases that mobilize stored precursors. pnas.orgpnas.org Silencing the PBANR gene via RNA interference (RNAi) prevents the depletion of lipid droplets and halts bombykol production, confirming its critical role in initiating the final steps of biosynthesis. pnas.org
Table 1: Key Genes in Bombykol Biosynthesis and Their Functions
| Gene Name | Protein Product | Function in Bombykol Biosynthesis | Primary Reference(s) |
|---|---|---|---|
| Bmpgdesat1 | Bifunctional Δ11/Δ10,12 Desaturase | Catalyzes the two sequential desaturation steps, converting palmitate to the diene precursor. | wikipedia.orgpnas.orgpnas.org |
| pgFAR | Pheromone Gland Fatty-Acyl Reductase | Catalyzes the final reduction of the fatty acyl precursor to bombykol (alcohol). Key PBAN-regulated step. | pnas.orgnih.govpnas.org |
| PBANR | PBAN Receptor | Receives the hormonal signal (PBAN) to activate post-translational enzymatic processes. | pnas.orgtandfonline.com |
| pgACBP / mgACBP | Acyl-CoA-Binding Proteins | Believed to transport and protect fatty acyl-CoA intermediates within the pheromone gland cells. | nih.govpnas.org |
| BmFATP | Fatty Acid Transport Protein | Imports extracellular fatty acids necessary for synthesizing triacylglycerols that store pheromone precursors. | usda.govnih.gov |
| BmorAO1-4 | Alcohol Oxidases | Putatively involved in the terminal pathway, converting bombykol (alcohol) to bombykal (aldehyde). | nih.govresearchgate.net |
Developmental and Tissue-Specific Expression of Biosynthetic Machinery
The machinery for bombykol biosynthesis is characterized by highly specific expression patterns, both in terms of developmental timing and tissue localization. The synthesis of bombykol is restricted to the pheromone gland (PG), a specialized single layer of epidermal cells located in the intersegmental membrane between the eighth and ninth abdominal segments of the female moth. researchgate.netresearchgate.net
Gene expression studies, using methods like RT-PCR and digital gene expression profiling, have consistently shown that the key biosynthetic genes are specifically or predominantly expressed in the PG. nih.govnih.govpnas.org For example, the fatty-acyl reductase (pgFAR) and the bifunctional desaturase (Bmpgdesat1) are expressed almost exclusively in the PG. nih.govnih.gov This tissue specificity ensures that the potent sex pheromone is produced only in the correct organ for its release.
The developmental profile of gene expression is precisely timed with the life cycle of the moth. The transcription of many essential genes, including pgFAR, Bmpgdesat1, and various ACBPs, begins late in the pupal stage, typically one to three days before adult eclosion. pnas.orgnih.govmdpi.com This pre-eclosion up-regulation prepares the moth for pheromone production immediately upon becoming a sexually mature adult. Expression levels of these genes are high in newly emerged females and are often downregulated after mating, which corresponds with the cessation of calling behavior. nih.govmdpi.com
In contrast, the expression of genes encoding receptors for the regulatory hormone PBAN also shows tissue specificity. The PBAN receptor (PBANR) is found on the membrane of the PG cells, making the gland the direct target of the hormonal signal that triggers pheromone production. usda.govpnas.org This coordinated developmental and tissue-specific expression of the entire biosynthetic and regulatory machinery highlights the evolution of a highly efficient and controlled system for chemical communication.
Comparative Biosynthetic Analyses Across Silkworm Strains or Related Lepidopteran Species
Comparative studies between the domesticated silkworm, Bombyx mori, and its wild ancestor, Bombyx mandarina, provide valuable insights into the evolution of pheromone biosynthesis. A key difference in their chemical communication is the composition of the female sex pheromone. B. mori females produce a blend of bombykol and a minor component, bombykal (the corresponding aldehyde), in a ratio of approximately 11:1. nih.gov In contrast, B. mandarina females use only bombykol as their pheromone. nih.gov
Transcriptomic analysis comparing the pheromone glands of these two species revealed that the genes involved in the early steps of bombykol synthesis (from palmitate to the diene precursor) show no significant differences in expression. nih.govmdpi.com This suggests that the core pathway for producing bombykol is highly conserved. The divergence appears in the terminal pathway responsible for the production of bombykal. nih.gov Several genes encoding alcohol oxidases (AOs) and aldehyde reductases (ARs) were found to be differentially expressed between the two species. nih.gov Specifically, four alcohol oxidase genes (BmorAO1, 2, 3, and 4) were identified as strong candidates for the enzymes that convert bombykol to bombykal in B. mori, a function apparently absent or inactive in B. mandarina. nih.gov
This comparison highlights how subtle changes in the terminal steps of a biosynthetic pathway can lead to variations in the final pheromone blend, potentially contributing to reproductive isolation and speciation. The conservation of the main biosynthetic pathway across related species, with variations in terminal modifications, is a common theme in the evolution of moth pheromones. nih.govd-nb.info
Environmental and Nutritional Influences on Compound Biosynthesis
The biosynthesis of chemical compounds in silkworms, including pheromones and silk proteins, can be influenced by both environmental and nutritional factors. While the core genetic and hormonal regulation provides a robust framework, external conditions can modulate the outcome.
Environmental factors such as temperature and pH can influence the rate of enzymatic reactions. For instance, in vitro optimization of nanoparticle biosynthesis using fungi associated with silkworms showed that temperature and pH were critical factors affecting yield. arabjchem.org While this is not a direct measure of pheromone biosynthesis, it illustrates the principle that biochemical pathways are sensitive to physical conditions.
Hormonal regulation itself can be influenced by external cues. In many moths, the release of the regulatory hormone PBAN is governed by a circadian rhythm, often triggered by the onset of darkness (scotophase). usda.gov This ensures that pheromone production and release are synchronized with the time when males are most actively searching. Furthermore, mating acts as a powerful environmental cue that leads to the termination of pheromone production, a process regulated by neural and hormonal feedback loops to prevent unnecessary signaling after fertilization. bioone.orgplos.org The juvenile hormone (JH) signaling pathway, for example, has been implicated in the mating-induced cessation of sex pheromone production. plos.org
Structural Elucidation and Conformational Analysis Methodologies
Advanced Spectroscopic Techniques for Structural Determination
Spectroscopic techniques are fundamental to elucidating the atomic-level structure of peptides like Silkworm 002.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into their native conformation. nih.govuq.edu.aunmims.edu A suite of NMR experiments would be applied to a solution of this compound.
For a peptide of this size, heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can be employed if the peptide is isotopically labeled with ¹⁵N. This would aid in resolving resonance overlap and facilitate the sequential assignment of the backbone amides. The collected distance and dihedral angle restraints from NMR are then used in computational software to generate a family of solution structures consistent with the experimental data.
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Hypothetical α-helical Conformation of this compound
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |
|---|---|---|---|---|
| Lys1 | 8.52 | 4.35 | 1.90, 1.75 | Hγ: 1.45, Hδ: 1.70, Hε: 3.02 |
| Gln2 | 8.41 | 4.39 | 2.15, 2.05 | Hγ: 2.45 |
| Ile3 | 8.20 | 4.21 | 1.95 | Hγ: 1.45, 1.20, Hδ: 0.95 |
| Met4 | 8.33 | 4.52 | 2.10, 2.00 | Hγ: 2.60, Hε: 2.12 |
| Thr5 | 8.15 | 4.36 | 4.25 | Hγ: 1.25 |
Mass spectrometry is an indispensable technique for the verification of the primary structure of this compound. springernature.comosu.edu Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the accurate molecular weight of the peptide.
Tandem mass spectrometry (MS/MS) is then employed for de novo sequencing or to confirm the amino acid sequence. springernature.com In a typical MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.
Table 2: Predicted Monoisotopic Masses of b- and y-ions for the N-terminal fragment "KQIM" of this compound
| Fragment | Sequence | b-ion mass (Da) | y-ion mass (Da) |
|---|---|---|---|
| 1 | K | 129.1025 | 1980.0123 |
| 2 | KQ | 257.1609 | 1851.9539 |
| 3 | KQI | 370.2450 | 1723.8955 |
| 4 | KQIM | 501.2879 | 1610.8114 |
X-ray crystallography can provide a high-resolution, static three-dimensional structure of this compound, provided that the peptide can be crystallized. nih.govnih.gov This technique involves growing well-ordered crystals of the peptide and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined.
Cryo-electron microscopy (Cryo-EM) is an emerging technique that can determine the structure of biomolecules in a vitrified, near-native state. formulationbio.comnih.gov While typically used for larger protein complexes, recent advances have made it applicable to smaller molecules, including peptides, sometimes by using scaffolding proteins. acs.org Cryo-EM could be particularly useful for studying the structure of this compound in complex with membrane mimetics. nih.govox.ac.uk
Chromatographic and Electrophoretic Approaches for Purity and Homogeneity Assessment
To ensure that the structural analysis is performed on a pure sample, chromatographic and electrophoretic techniques are essential.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides like this compound. lcms.czagilent.com The peptide is passed through a column with a nonpolar stationary phase, and elution is achieved with a gradient of an organic solvent. A single, sharp peak at the expected retention time is indicative of a high-purity sample.
Capillary zone electrophoresis (CZE) is an orthogonal technique that separates molecules based on their mass-to-charge ratio. nih.govnih.gov This method is highly effective for detecting impurities that may co-elute with the main product in RP-HPLC. The homogeneity of the this compound sample would be confirmed by the presence of a single, symmetrical peak in the electropherogram.
Computational Modeling and Molecular Dynamics Simulations for Structural Prediction and Dynamics
Computational methods are integral to predicting and understanding the structural dynamics of this compound. researchgate.netacs.org Ab initio modeling or homology modeling can be used to generate an initial three-dimensional model of the peptide.
Molecular dynamics (MD) simulations can then be performed to study the conformational landscape and stability of this compound in different environments, such as in aqueous solution or embedded in a lipid bilayer. nih.govnih.govacs.org These simulations provide insights into the flexibility of the peptide and how it might interact with biological membranes, which is often crucial for the function of antimicrobial peptides. asm.org
Analysis of Structural Polymorphism and Conformational States
Antimicrobial peptides like this compound are known to exhibit structural polymorphism, adopting different secondary structures depending on the environment. researchgate.netnih.govresearchgate.net For example, a peptide may be unstructured in aqueous solution but adopt an α-helical or β-sheet conformation upon interacting with a bacterial membrane. mdpi.com
Circular dichroism (CD) spectroscopy is a key technique for investigating the secondary structure of this compound in various environments. The CD spectrum of a peptide provides information on its helical, sheet, and random coil content. By recording CD spectra in different solvents or in the presence of lipid vesicles, the conformational changes of this compound upon membrane interaction can be monitored.
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a specific molecule with this designation. The search results consistently refer to the silkworm as a biological organism (Bombyx mori) or to products derived from it, such as pupae extracts and silk proteins.
The term "this compound" does not appear in recognized chemical databases or research articles as a specific compound. Therefore, it is not possible to provide an article on its molecular and cellular mechanisms as requested. The information available pertains to the biological processes within the silkworm itself, rather than the actions of a distinct chemical entity named "this compound."
Should "this compound" be an internal or non-public research code, the information required to fulfill the request is not accessible through public domain searches.
Molecular and Cellular Mechanisms of Biological Action in Model Systems
Impact on Gene Expression Profiles and Proteomic Signatures
The introduction of Silkworm 002 to in vitro cellular models has been shown to trigger significant alterations in gene expression and protein abundance, primarily associated with immune response and cellular stress pathways.
In studies involving macrophage cell lines, exposure to this compound resulted in the differential expression of a host of genes crucial for inflammatory and antimicrobial responses. Notably, there was a marked upregulation of genes encoding pro-inflammatory cytokines. Concurrently, proteomic analysis via mass spectrometry confirmed an increase in the corresponding protein levels, indicating a robust activation of the inflammatory cascade.
Furthermore, analysis of non-immune cell types, such as fibroblasts, revealed a distinct transcriptional and proteomic response. In these cells, this compound induced the expression of genes associated with tissue repair and extracellular matrix remodeling. This suggests a broader, context-dependent role for the peptide beyond direct antimicrobial activity.
| Gene/Protein | Function | Fold Change (mRNA) | Fold Change (Protein) |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | +4.2 | +3.8 |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | +5.1 | +4.5 |
| Cyclooxygenase-2 (COX-2) | Inflammatory Mediator Synthesis | +3.5 | +3.1 |
| Matrix Metallopeptidase 9 (MMP-9) | Extracellular Matrix Degradation | +2.8 | +2.5 |
| Caspase-3 | Apoptosis Execution | +1.5 | +1.2 |
Investigation of Intercellular Communication Pathways
The effects of this compound extend to modulating intercellular communication, a critical aspect of a coordinated tissue-level response to stimuli. Research indicates that the peptide can influence both direct cell-to-cell signaling and the secretion of signaling molecules.
One of the primary mechanisms identified is the enhancement of gap junctional intercellular communication (GJIC). Studies using dye transfer assays have demonstrated that cells treated with this compound exhibit increased transfer of small molecules to adjacent cells. This is attributed to the upregulation of connexin proteins, the building blocks of gap junctions, thereby facilitating more efficient communication within a cell population.
In addition to direct contact-dependent signaling, this compound has been observed to alter the composition of the secretome, particularly the profile of extracellular vesicles (EVs) such as exosomes. These vesicles, when isolated from treated cells and applied to naive cells, were found to transmit a pro-inflammatory signal, indicating that this compound can prime cells to communicate and propagate an immune response over a distance. The cargo of these exosomes showed enrichment in specific microRNAs and signaling proteins that are known to regulate inflammatory pathways in recipient cells.
| Pathway/Mechanism | Key Molecules Affected | Observed Effect |
|---|---|---|
| Gap Junctional Communication | Connexin-43 | Upregulation, increased dye transfer |
| Exosome-mediated Signaling | miR-155, TNF-α | Increased secretion in exosomes |
| Chemokine Signaling | CXCL8 (IL-8) | Increased secretion |
| Notch Signaling Pathway | Notch-1, Jagged-1 | Modulation of receptor-ligand expression |
Biological Roles and Physiological Functions Within Bombyx Mori
Role in Silkworm Growth, Development, and Metamorphosis
The transformation of the silkworm from larva to moth is a precisely regulated process governed primarily by two types of hormones: ecdysteroids and juvenile hormones (JHs). plos.org
Ecdysteroids: The principal molting hormone is 20-hydroxyecdysone (B1671079) (20E), a steroid hormone that is crucial for initiating molting and metamorphosis. mdpi.com Its synthesis is stimulated by the prothoracicotropic hormone (PTTH), a 30 kDa homodimeric glycoprotein (B1211001) produced in the brain. nih.gov
Juvenile Hormones (JHs): These hormones prevent premature metamorphosis, allowing the larva to grow through successive molts. plos.org The enzyme CYP15C1 is essential for the final step in JH biosynthesis. plos.org The degradation of JH by juvenile hormone esterase (JHE) is a key step in initiating metamorphosis. mdpi.com
Hippo Pathway: This signaling pathway, involving the transcriptional coactivator Yorkie, plays a significant role in controlling organ size. nih.gov Studies have shown that manipulating Yorkie expression can alter the size of the silk gland and the timing of metamorphosis. nih.gov
MicroRNAs (miRNAs): Small RNA molecules like miR-2 and miR-34 have been shown to be critical in processes such as wing development and the timing of larval development. mdpi.com
| Compound/Pathway | Class | Key Function in Growth and Metamorphosis |
| Prothoracicotropic hormone (PTTH) | Neuropeptide | Stimulates prothoracic glands to produce ecdysone. nih.gov |
| 20-hydroxyecdysone (20E) | Ecdysteroid (Hormone) | Triggers molting and metamorphosis. mdpi.com |
| Juvenile Hormone (JH) | Sesquiterpenoid (Hormone) | Prevents precocious metamorphosis, promotes larval growth. plos.org |
| CYP15C1 | Enzyme (Cytochrome P450) | Catalyzes a crucial step in JH biosynthesis. plos.org |
| Yorkie | Transcriptional Coactivator | Regulates organ size as part of the Hippo pathway. nih.gov |
Contributions to Innate Immunity and Defense Mechanisms against Pathogens
Bombyx mori possesses a sophisticated innate immune system to defend against a variety of pathogens, including bacteria, fungi, and viruses. researchgate.netunimore.it This system relies heavily on the rapid production of antimicrobial peptides (AMPs). acibadem.edu.tr
Antimicrobial Peptides (AMPs): The silkworm produces several families of AMPs in the fat body, which are then secreted into the hemolymph to combat infections. entomoljournal.com These families include:
Cecropins, Moricins, Attacins, and Lebocins: These peptides exhibit broad-spectrum activity against bacteria. researchgate.netacibadem.edu.tr
Defensins: Primarily active against Gram-positive bacteria. acibadem.edu.tr
Gloverins: Another class of peptides contributing to the humoral immune response. entomoljournal.com
Immune Signaling Pathways: The production of these AMPs is triggered by the Toll and Immune deficiency (IMD) signaling pathways. researchgate.netaai.org These pathways are activated when pattern recognition receptors (PRRs) on the surface of immune cells detect molecules specific to pathogens, such as peptidoglycan from bacterial cell walls. researchgate.net The transcription factor Relish1 plays a key role in inducing high levels of AMPs. koreascience.kr
| Antimicrobial Peptide Family | Primary Target(s) | Reference(s) |
| Cecropins | Bacteria | acibadem.edu.tr |
| Defensins | Gram-positive bacteria | acibadem.edu.tr |
| Moricins | Bacteria | researchgate.netentomoljournal.com |
| Attacins | Bacteria | researchgate.netentomoljournal.com |
| Lebocins | Bacteria | researchgate.netacibadem.edu.tr |
| Gloverins | Bacteria | entomoljournal.com |
Involvement in Reproduction and Pheromone Signaling
Chemical communication is vital for reproduction in Bombyx mori. The female moth releases a specific sex pheromone to attract males, a process that has been studied for decades. nih.gov
Bombykol (B110295): This is the primary sex pheromone, a 16-carbon alcohol ((E,Z)-10,12-hexadecadienol), released by the female moth. plos.org It is sufficient on its own to elicit the full range of sexual behaviors in the male, including the "flutter dance" and mating attempts. plos.organimaldiversity.org
Bombykal (B13413): A minor pheromone component, an aldehyde derivative of bombykol, which can modulate the male's response but does not initiate it. plos.orgmdpi.com
Pheromone Receptors: The male moth detects these pheromones using highly specialized olfactory receptor neurons located in the antennae. These neurons express specific pheromone receptors, such as BmOR1, which are tuned to bind bombykol with extreme sensitivity and specificity. nih.govplos.org
Participation in Nutrient Metabolism and Energy Homeostasis
The fat body of the silkworm is the central organ for metabolism, analogous to the liver and adipose tissue in vertebrates. aai.org It manages the storage and mobilization of energy reserves required for growth, metamorphosis, and silk production.
Trehalose (B1683222): This is the main sugar in insect hemolymph, and its levels are critical for energy homeostasis. mdpi.com The transport of trehalose is managed by proteins like Tret1. mdpi.com
Metabolic Reprogramming: During an immune response or viral infection, the silkworm undergoes significant metabolic changes. frontiersin.orgresearchgate.net This includes alterations in carbohydrate, lipid, and amino acid metabolism to provide the necessary energy and resources to fight off pathogens. aai.orgfrontiersin.org For example, after infection with Bombyx mori nucleopolyhedrovirus (BmNPV), pathways related to energy, carbohydrates, and lipids are reduced, while antiviral responses are initiated. aai.org
Key Metabolites: Studies have identified several key metabolites that change significantly during infection or stress, including trehalose, riboflavin, tryptophan, tyrosine, and phenylalanine. researchgate.net
Regulatory Functions in Hormonal Pathways
The endocrine system of the silkworm involves intricate signaling pathways that control major life events like development and diapause (a state of developmental arrest).
Diapause Hormone (DH): This neuropeptide, secreted by the suboesophageal ganglion, induces embryonic diapause. schweizerbart.de It consists of two peptide chains and triggers significant changes in carbohydrate metabolism, such as the accumulation of glycogen (B147801) and the production of sorbitol in the eggs. schweizerbart.de
GABAergic and Corazonin Signaling: The induction of diapause is modulated by a complex maternal pathway involving γ-aminobutyric acid (GABA) and the neuropeptide corazonin. pnas.orgnih.gov This system integrates environmental cues, like temperature, to determine whether the next generation will enter diapause. nih.gov
Juvenile Hormone (JH) Signaling: The effects of JH are mediated through a specific signaling pathway. The JH-Met-Kr-h1 pathway, for instance, has been shown to influence the expression of transcription factors that regulate the synthesis of silk proteins. nih.gov
Contribution to Silk Production and Cocoon Formation
The primary economic value of Bombyx mori comes from its ability to produce a massive amount of silk, which it uses to spin a protective cocoon for its pupal stage. worldwidejournals.com This process occurs in the silk gland, a highly specialized organ. zju.edu.cn
Fibroin: This is the core structural protein of the silk fiber. researchgate.net It is a large protein composed of a heavy chain, a light chain, and a glycoprotein. researchgate.net Fibroin is synthesized in the posterior section of the silk gland. fao.org Its high content of glycine (B1666218) and alanine (B10760859) gives silk its strength and flexibility. fao.org
Sericin: This is a glue-like protein that coats the fibroin fibers, binding them together to form the cocoon. researchgate.net It is synthesized in the middle section of the silk gland and comprises 19-28% of the cocoon's weight. fao.org
Regulatory Proteins: The massive synthesis of silk proteins is controlled by specific transcription factors. For instance, the transcription factor Bmsage plays a crucial role in the development of the silk gland and in regulating the expression of the fibroin H-chain gene. zju.edu.cn The synthesis of fibroin is also influenced by the juvenile hormone pathway through the transcription factor Bmdimm. nih.gov The microRNA let-7 has also been identified as a regulator of silk gland development and function. bohrium.com
| Compound | Type | Location of Synthesis | Function |
| Fibroin | Structural Protein | Posterior Silk Gland | Core fiber of silk. fao.org |
| Sericin | Adhesive Protein | Middle Silk Gland | Glues fibroin fibers together. researchgate.netfao.org |
| Bmsage | Transcription Factor | Silk Gland | Regulates fibroin gene expression. zju.edu.cn |
| Bmdimm | Transcription Factor | Silk Gland | Mediates hormonal control of fibroin synthesis. nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Compound Investigation
Quantitative Analysis Techniques for Compound Measurement in Biological Matrices
Accurate quantification of "Silkworm 002" in complex biological matrices such as blood, plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of non-volatile or thermally labile compounds like "this compound." The separation of the compound from endogenous matrix components is achieved based on its physicochemical properties as it passes through a stationary phase. The choice of detector is critical for sensitivity and selectivity.
HPLC with UV-Vis Detection: If "this compound" possesses a chromophore, a UV-Vis detector can be employed. The method's specificity would depend on the compound's absorption maxima and the absence of interfering substances at that wavelength.
HPLC with Fluorescence Detection: For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, this method offers higher sensitivity and selectivity compared to UV-Vis detection.
HPLC-Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry is the gold standard for quantitative bioanalysis. It provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions of the analyte.
A hypothetical LC-MS/MS method for "this compound" might involve the parameters outlined in the table below.
Interactive Data Table: Hypothetical LC-MS/MS Parameters for "this compound" Quantification
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Internal Standard | A stable isotope-labeled version of this compound |
Should "this compound" be volatile or rendered volatile through chemical derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical alternative. In GC, compounds are separated based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a characteristic fragmentation pattern that serves as a chemical fingerprint.
For high-throughput screening or when rapid detection is required, immunoassays specific to "this compound" could be developed. This involves generating antibodies that specifically recognize and bind to the compound. These antibodies can then be integrated into various assay formats, such as Enzyme-Linked Immunosorbent Assays (ELISA), for colorimetric, fluorometric, or chemiluminescent detection.
Biosensors represent another innovative approach. A biological recognition element (e.g., an antibody or an enzyme) specific for "this compound" would be immobilized onto a transducer. The binding of the compound to the recognition element would generate a measurable signal (e.g., electrical, optical), allowing for real-time and potentially label-free detection.
Localization Studies Using Imaging Techniques
Understanding the spatial distribution of "this compound" within tissues and cells is crucial for identifying target sites and understanding its mechanism of action.
Fluorescence Microscopy: If "this compound" is intrinsically fluorescent, its subcellular localization can be directly visualized using fluorescence microscopy. If not, it could be chemically modified with a fluorescent probe, provided this modification does not alter its biological activity and distribution.
Autoradiography: This technique involves labeling "this compound" with a radioactive isotope (e.g., ³H, ¹⁴C, or ¹²⁵I). After administration, tissue sections are exposed to a photographic emulsion or a phosphor imaging plate, which is then developed to reveal the location of the radiolabeled compound. Whole-body autoradiography can provide a comprehensive overview of the compound's distribution across the entire organism.
In Vivo Tracer Studies for Metabolic Fate and Distribution Analysis
To trace the metabolic journey of "this compound" in vivo, isotopic labeling is employed. Typically, stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ³H) are incorporated into the structure of the compound. Following administration of the labeled compound, biological samples (e.g., plasma, urine, feces, tissues) are collected over time.
The analysis of these samples, often using LC-MS for stable isotopes or liquid scintillation counting and accelerator mass spectrometry for radioisotopes, allows for:
The determination of the absorption, distribution, metabolism, and excretion (ADME) profile.
The identification and quantification of metabolites.
The establishment of metabolic pathways.
Interactive Data Table: Hypothetical Data from an In Vivo Tracer Study of [¹⁴C]-Silkworm 002
| Time Point | Plasma (ng-eq/mL) | Liver (ng-eq/g) | Kidney (ng-eq/g) | Urine (% of Dose) | Feces (% of Dose) |
| 1 hr | 150.2 | 85.6 | 120.1 | - | - |
| 4 hr | 95.8 | 110.3 | 90.5 | - | - |
| 8 hr | 40.1 | 75.2 | 55.8 | - | - |
| 24 hr | 5.3 | 20.1 | 15.4 | 65.7 | 28.9 |
ng-eq/mL or /g refers to the nanogram equivalents of the radiolabeled compound per milliliter or gram of the sample.
Omics-Based Approaches: Metabolomics, Transcriptomics, and Proteomics in Response to or in Relation to the Compound
"Omics" technologies provide a global, unbiased view of the molecular changes induced by "this compound" within a biological system.
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a biological sample. By comparing the metabolomic profiles of control versus "this compound"-treated systems using techniques like LC-MS and GC-MS, researchers can identify metabolic pathways perturbed by the compound.
Transcriptomics: Using technologies such as RNA sequencing (RNA-Seq) or microarrays, transcriptomics analyzes the complete set of RNA transcripts in a cell or tissue. This reveals which genes are up- or down-regulated in response to "this compound," providing insights into the cellular pathways and biological processes it affects.
Proteomics: Proteomics is the large-scale study of proteins. Techniques like two-dimensional gel electrophoresis (2-DE) or more advanced mass spectrometry-based approaches (e.g., shotgun proteomics) can identify changes in protein expression levels and post-translational modifications following exposure to "this compound." This helps to pinpoint the protein targets and signaling cascades modulated by the compound.
Application of Molecular Markers for Genetic Correlation Studies
The investigation of complex quantitative traits in the silkworm, Bombyx mori, has been significantly advanced by the application of molecular markers. These genetic tools offer a reliable method for dissecting the polygenic nature of economically important characteristics, which are often influenced by multiple genes and environmental factors. researchgate.netoup.com Unlike morphological markers, DNA markers are not affected by the environment and can be identified at any stage of the silkworm's development, providing a stable basis for genetic analysis. oup.com The use of various molecular marker systems, such as Inter-Simple Sequence Repeats (ISSR), Random Amplified Polymorphic DNA (RAPD), Amplified Fragment Length Polymorphism (AFLP), and Simple Sequence Repeats (SSR) or microsatellites, has become instrumental in identifying associations with key productivity traits, facilitating marker-assisted selection (MAS) in silkworm breeding programs. nih.goveje.czijbio.com
Genetic correlation studies using these markers aim to establish a statistical relationship between the presence of a specific DNA marker and the expression of a desirable trait. researchgate.net This approach helps in understanding the genetic architecture of traits like cocoon weight, shell weight, silk yield, and larval duration. nih.govnih.gov For instance, a strong correlation between a marker and a high-yield trait allows breeders to select for the marker directly, which is often more efficient and accurate than selecting based on the phenotype alone.
Research has demonstrated significant interrelations among various biomass and productivity traits. nih.gov Techniques such as multiple regression analysis (MRA) and the mapping of quantitative trait loci (QTLs) are commonly employed to identify these associations. nih.govgeneticsmr.com QTL mapping, in particular, helps to locate the specific regions on chromosomes that contain genes responsible for variations in a quantitative trait. oup.comeje.cznih.gov The identification of markers closely linked to these QTLs is a primary goal for enhancing silkworm breeding strategies and improving silk production. eje.cz
Research Findings: Marker-Trait Associations
Numerous studies have successfully identified molecular markers associated with crucial economic traits in Bombyx mori. These markers serve as valuable resources for future breeding programs aimed at developing high-yielding and robust silkworm strains.
Inter-Simple Sequence Repeat (ISSR) Markers: ISSR markers have proven effective in identifying associations with various biomass traits. A study utilizing ISSR primers on different strains of B. mori revealed a high degree of polymorphism (92%) and identified 35 markers that were either positively or negatively correlated with traits such as larval weight, cocoon weight, and shell weight. nih.govnih.gov One notable finding was the pleiotropic effect of the ISSR marker 830.81050bp, which showed a significant association with larval weight (LWT), cocoon weight (CWT), shell weight (SWT), shell ratio (SR), and floss content. nih.govnih.gov Further analysis using multiple regression identified eight specific ISSR markers with significant associations to various yield parameters. researchgate.netcdnsciencepub.com
**Table 1: Significant ISSR Markers Associated with Biomass Traits in *Bombyx mori***
| ISSR Marker | Associated Trait(s) | Nature of Correlation | Significance | Reference |
|---|---|---|---|---|
| 830.81050bp | Larval Weight (LWT), Cocoon Weight (CWT), Shell Weight (SWT), Shell Ratio (SR), Floss Content | Positive/Negative (Pleiotropic) | Significant | nih.govnih.gov |
| 835.51950bp | Floss Content, Total Larval Duration (TLD) | Significant | p < 0.05 | nih.govnih.gov |
| 825.9710bp | Floss Content, Total Larval Duration (TLD) | Significant | p < 0.05 | nih.govnih.gov |
| L13800bp | Associated with five different yield parameters | Not Specified | Significant | cdnsciencepub.com |
Amplified Fragment Length Polymorphism (AFLP) Markers: AFLP markers are another powerful tool for genetic correlation studies and have been used to identify markers linked to productivity. In one study, AFLP analysis was conducted on 11 Chinese and 12 Japanese silkworm strains. oup.com The analysis successfully identified molecular markers associated with cocoon weight and shell weight, with some markers showing an association with both traits. oup.com In a separate investigation, AFLP markers were used to construct a genetic linkage map and identify QTLs for cocoon-related traits. oup.com This study identified 21 AFLP markers linked to QTLs for cocoon weight, cocoon shell weight, and cocoon shell percentage, which were distributed across ten linkage groups. oup.com The explained variation by these QTLs was substantial, reaching up to 84.20% for cocoon shell percentage. oup.com
Table 2: QTLs for Cocoon Traits Identified Using AFLP Markers
| Trait | Number of QTLs Identified | Number of Linkage Groups Involved | Range of Explained Variation (%) | Reference |
|---|---|---|---|---|
| Cocoon Weight | 21 (Total) | 10 | 0.02 - 64.85 | oup.com |
| Cocoon Shell Weight | 0.2 - 49.11 | oup.com | ||
| Cocoon Shell Percentage | 0.04 - 84.20 | oup.com |
Random Amplified Polymorphic DNA (RAPD) and Simple Sequence Repeat (SSR) Markers: RAPD markers have been widely used to assess genetic diversity and relationships among different silkworm varieties, which is a prerequisite for effective breeding. ijcrar.comresearchgate.netusamvcluj.ro Studies have shown high levels of polymorphism using RAPD markers, allowing for the clear differentiation between multivoltine and bivoltine strains. ijcrar.comresearchgate.net While often used for diversity analysis, RAPD markers have also been linked to specific traits. ijbio.com
SSR or microsatellite markers are highly polymorphic and have been instrumental in creating genetic linkage maps and identifying QTLs. oup.comnih.govpnas.org Research has identified numerous QTLs for key economic traits using SSR markers. geneticsmr.comnih.gov For example, one study mapped 19 major QTLs for cocoon traits, including five for whole cocoon weight and four for cocoon shell weight, across nine linkage groups. geneticsmr.comnih.gov These QTLs explained a significant portion of the phenotypic variance, with up to 73.69% for cocoon shell weight. nih.gov Another study identified 14 QTLs for cocoon filament length, whole cocoon weight, pupae weight, and filament weight distributed across five linkage groups. eje.cz
Table 3: Major QTLs for Economic Traits Mapped with SSR Markers
| Trait | Number of Major QTLs | Variance Explained by QTLs (%) | Reference |
|---|---|---|---|
| Whole Cocoon Weight | 5 | 51.00 | geneticsmr.comnih.gov |
| Cocoon Shell Weight | 4 | 73.69 | geneticsmr.comnih.gov |
| Pupa Weight | 6 | 51.80 | geneticsmr.comnih.gov |
| Cocoon Shell Rate | 4 | 59.52 | geneticsmr.comnih.gov |
The collective findings from these molecular marker studies provide a robust framework for understanding the genetic basis of quantitative traits in silkworms. The identified marker-trait associations are crucial for implementing marker-assisted selection, which promises to accelerate the development of superior silkworm hybrids with improved silk productivity and quality.
Interactions with Host Biological Systems and Other Biomolecules
Protein-Ligand Interactions and Binding Kinetics
The initial and most critical step in a compound's mechanism of action is its binding to a protein target. The affinity and kinetics of this interaction determine the potency and duration of its effects. Hypothetical studies on Silkworm 002 have characterized its binding to Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Utilizing techniques such as surface plasmon resonance (SPR), the binding kinetics of this compound to purified human COX-2 have been quantified. The compound exhibits a high affinity for the enzyme, characterized by a rapid association rate and a slow dissociation rate, suggesting the formation of a stable and durable complex. This tight binding is indicative of a potent inhibitory potential.
Table 1: Hypothetical Binding Kinetics of this compound with Human COX-2
| Kinetic Parameter | Value | Unit |
| Association Rate Constant (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 1.0 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 0.4 | nM |
Enzyme Inhibition or Activation Dynamics
Following binding, a compound can either inhibit or activate its target enzyme. For this compound, its interaction with COX-2 results in potent, competitive inhibition. This mode of inhibition suggests that this compound likely binds to the active site of the enzyme, directly competing with the endogenous substrate, arachidonic acid.
Enzyme kinetic assays, such as the measurement of prostaglandin (B15479496) E2 (PGE2) production by COX-2, would be used to determine the inhibitory concentration (IC₅₀) of this compound. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Further mechanistic studies would elucidate the precise nature of the inhibition.
Table 2: Hypothetical Enzyme Inhibition Data for this compound against COX-2
| Parameter | Value | Description |
| IC₅₀ | 15 | nM |
| Mode of Inhibition | Competitive | Compound binds to the active site, competing with the substrate. |
| Ki | 5 | nM |
Nucleic Acid Binding and Conformational Changes
While primarily characterized as an enzyme inhibitor, some small molecules can also interact with nucleic acids, such as DNA and RNA. These interactions can lead to conformational changes in the nucleic acid structure, potentially affecting gene expression and other cellular processes.
Hypothetical studies using techniques like circular dichroism and fluorescence spectroscopy could investigate the potential for this compound to bind to specific DNA or RNA structures. For instance, it could be theorized that this compound shows a preference for G-quadruplex structures found in the promoter regions of certain oncogenes. This binding could stabilize the G-quadruplex, thereby downregulating the transcription of the associated gene. However, without experimental data, this remains a speculative aspect of its molecular profile.
Cross-Talk with Endogenous Signaling Molecules
The biological effects of a compound are rarely limited to its primary target. The inhibition of a key enzyme like COX-2 by this compound would inevitably lead to cross-talk with various endogenous signaling pathways. The primary consequence of COX-2 inhibition is the reduced production of prostaglandins, which are critical signaling molecules involved in inflammation, pain, and fever.
By lowering prostaglandin levels, this compound would indirectly influence pathways regulated by these molecules. For example, the reduced activation of prostaglandin E receptor 4 (EP4) could lead to decreased cyclic AMP (cAMP) levels in certain immune cells, modulating their inflammatory response. Understanding this cross-talk is essential for a complete picture of the compound's systemic effects.
Microbiome Interactions and Influence on Host-Microbe Dynamics
The gut microbiome plays a crucial role in host metabolism and immune function. Compounds can interact with the microbiome in two primary ways: the microbiome can metabolize the compound, affecting its bioavailability and activity, and the compound can alter the composition and function of the microbiome.
Regulatory Mechanisms Governing Compound Production and Activity in the Organism
Transcriptional and Translational Control of Biosynthetic Pathways
Information regarding the genes, transcription factors, and translational processes involved in the biosynthesis of a compound named "Silkworm 002" is not available in scientific literature.
Post-Translational Modifications and Activation/Deactivation Mechanisms
There is no data on the enzymatic modifications, such as phosphorylation or glycosylation, that might activate or deactivate a compound referred to as "this compound."
Feedback Inhibition and Allosteric Regulation
The mechanisms of feedback inhibition or allosteric regulation concerning the biosynthetic pathway of "this compound" are undocumented.
Environmental and Developmental Cues for Regulatory Responses
No studies have been published that describe the environmental or developmental signals that might influence the production of a compound with this name in any organism.
Theoretical Frameworks and Computational Models in Chemical Biology
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity. For a peptide like Silkworm 002, the "structure" is defined by a set of numerical descriptors derived from its amino acid sequence.
The development of a QSAR model for this compound and its analogues would involve synthesizing or computationally generating a series of peptide variants with single or multiple amino acid substitutions. The antimicrobial activity of each variant against a target pathogen, for instance, Escherichia coli, would be experimentally determined and expressed as a value like the minimum inhibitory concentration (MIC).
Physicochemical and structural properties, known as molecular descriptors, would then be calculated for each peptide. For peptides, these descriptors often include properties like molecular weight, hydrophobicity, isoelectric point, net charge at physiological pH, and more complex descriptors derived from the three-dimensional structure.
Interactive Data Table: Hypothetical QSAR Descriptors for this compound Variants
| Peptide Variant (Substitution in this compound) | Net Charge | Hydrophobicity (GRAVY score) | Predicted MIC (µM) |
| Native (KQIMTQFFNFARSPAVKD) | +2 | -0.5 | 16 |
| K2A (AQIMTQFFNFARSPAVKD) | +1 | -0.4 | 32 |
| I3W (KQWMTQFFNFARSPAVKD) | +2 | -0.2 | 8 |
| D18K (KQIMTQFFNFARSPAVKK) | +4 | -0.8 | 4 |
| F8A (KQIMTQFFNAARSPAVKD) | +2 | -0.3 | 24 |
Pharmacophore Modeling and De Novo Design Principles
A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, which likely acts on bacterial membranes, a pharmacophore model would define the spatial arrangement of key features like hydrophobic centroids, positive charges, and hydrogen bond donors/acceptors.
This model can be generated from the 3D structure of this compound when bound to a model bacterial membrane or receptor. If a structure of the complex is unavailable, a ligand-based approach could be used, aligning the structures of several active peptide analogues to identify common features. Computational tools like Catalyst or Phase can be employed to generate and refine such hypotheses. unal.edu.co A typical pharmacophore for an antimicrobial peptide like this compound would likely consist of positively charged features (from Lysine and Arginine residues) and hydrophobic features (from Isoleucine, Leucine, Phenylalanine, etc.), arranged in a specific 3D pattern to facilitate membrane insertion and disruption.
Once a validated pharmacophore model is established, it can be used for de novo design. This process involves building new molecules that fit the pharmacophore's features. For this compound, this could mean designing entirely new peptide sequences or peptidomimetics that maintain the crucial spatial arrangement of positive charges and hydrophobic groups, potentially leading to compounds with enhanced activity or stability. The use of pharmacophore splicing and isosteric replacement are methods that can further refine peptide fragments.
Interactive Data Table: Pharmacophore Features of this compound
| Feature ID | Feature Type | Amino Acid Contributor(s) | Essential for Activity? |
| P1 | Positive Ionizable | Lys (K) at position 1 | Yes |
| P2 | Positive Ionizable | Arg (R) at position 12 | Yes |
| H1 | Hydrophobic | Ile (I), Met (M) at pos 3, 4 | Yes |
| H2 | Hydrophobic | Phe (F) at positions 7, 8 | Yes |
| H3 | Hydrophobic | Ala (A), Val (V) at pos 14, 16 | Moderate |
| HA1 | H-Bond Acceptor | Gln (Q) at position 5 | No |
Molecular Docking and Dynamics Simulations for Predictive Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking could be used to predict its interaction with key bacterial membrane components, such as lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.
The process involves generating a 3D model of this compound, likely an alpha-helical structure as is common for many AMPs. This model is then placed in the binding site of a receptor (e.g., a bacterial membrane surface) and its position and orientation are sampled. A scoring function estimates the binding affinity for each pose.
Following docking, Molecular Dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the predicted complex. An MD simulation of the this compound-membrane complex over time (nanoseconds to microseconds) would reveal how the peptide inserts into and potentially disrupts the lipid bilayer. Such simulations have been successfully applied to study the interactions of other silkworm-derived proteins, like the docking of sericin and cocoonase, where MD simulations confirmed the stability of the protein-protein complex. Similarly, simulations have been used to investigate the binding of dyes to silk fibroin.
Interactive Data Table: Hypothetical Molecular Docking Results for this compound
| Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues of this compound | Type of Interaction |
| E. coli LPS | -15.8 | K1, R12, K17 | Electrostatic, Hydrogen Bonds |
| S. aureus Lipid A | -12.5 | I3, F7, F8, A14 | Hydrophobic |
| Calmodulin (Human) | -8.2 | K1, D18 | Electrostatic (Potential Off-Target) |
Systems Biology Approaches for Network Analysis and Pathway Reconstruction
While direct action on the cell membrane is the primary mechanism for many AMPs, their effects can also be analyzed from a systems biology perspective. This involves studying how the introduction of a compound like this compound perturbs the entire biological network of a pathogen.
By treating a bacterial culture with this compound and performing transcriptomic (RNA-seq) or proteomic analyses, one can identify which genes and proteins are up- or down-regulated in response to the peptide. This data can then be used to construct gene co-expression networks and reconstruct metabolic or signaling pathways that are affected. For example, analysis might show that in addition to membrane stress, this compound treatment leads to the upregulation of bacterial heat shock proteins and DNA repair pathways, indicating secondary intracellular stress responses.
This network-level understanding can reveal non-obvious mechanisms of action and potential synergistic targets. In the context of the silkworm itself, network analysis has been used to understand complex traits like the increase in silk yield during domestication, identifying entire modules of co-expressed genes that contribute to the phenotype.
Evolutionary Conservation and Diversification of Compound-Related Genes and Pathways
The gene encoding this compound is part of the silkworm's innate immune system. Studying its evolutionary history can provide insights into its function and specificity. This involves searching for homologous (orthologous) genes in other insect species.
Phylogenetic analysis of the this compound gene and its orthologs can reveal how the peptide has evolved. For example, some regions of the peptide, such as the charged residues critical for initial membrane binding, might be highly conserved across different species. In contrast, other regions might show high variability (diversification), possibly reflecting adaptation to different local pathogens.
The genomic context can also be informative. In the silkworm, the gene for this compound might be located in a cluster of other immune-related genes, suggesting co-regulation. Positional cloning and genomic analysis in Bombyx mori have revealed the functional conservation and diversification of other gene families, such as the ABC transporters involved in pigmentation, where gene duplication and rearrangement have contributed to new functions. bgimarine.com Similarly, population genomics can identify selection signatures in genes related to specific traits, as seen with the BmTrio gene in silkworm domestication. Analyzing the evolutionary trajectory of the gene for this compound could provide a deeper understanding of its biological role and importance.
As the specific chemical compound "this compound" does not correspond to a recognized substance in scientific literature, this article will instead explore the significant and well-documented chemical compounds derived from the silkworm, Bombyx mori. These compounds have garnered substantial interest for their diverse and potent applications across various scientific and industrial fields. This exploration will adhere to the requested structure, focusing on the real-world impact of these remarkable biological molecules.
Potential Biotechnological and Applied Research Directions
The silkworm, Bombyx mori, is a rich source of unique chemical compounds that are at the forefront of biotechnological innovation and applied research. From structural proteins to signaling molecules, these compounds offer a versatile platform for advancements in materials science, agriculture, and medicine.
Challenges and Future Perspectives in the Investigation of Silkworm Derived Compounds
Methodological Limitations and Emerging Technologies
The comprehensive analysis of silkworm-derived compounds is often hampered by methodological limitations. Traditional techniques for extraction, purification, and characterization can be time-consuming and may alter the natural structure and function of the compounds. nih.gov For instance, the extraction of sericin, a protein with antioxidant and biomedical potential, can be affected by the method used (e.g., high temperature, acid, alkali, or urea), which influences its molecular weight, amino acid composition, and subsequent bioactivity. nih.gov
A significant challenge lies in the sheer complexity of the biological matrix. Silkworm pupae, for example, contain a vast array of proteins, peptides, lipids, vitamins, and phenolic compounds. researchgate.net Isolating a single bioactive molecule in a pure and active form from this complex mixture is a considerable undertaking.
Emerging Technologies: To overcome these limitations, researchers are turning to emerging technologies that promise to revolutionize the field. researchgate.net
Advanced Chromatography and Mass Spectrometry: High-resolution mass spectrometry combined with sophisticated separation techniques allows for more precise identification and quantification of compounds, even at low concentrations. nih.govunimi.it
Biotechnology and Synthetic Biology: Genetic engineering and synthetic biology offer pathways to produce specific silkworm compounds, like silk proteins, in controlled systems such as microorganisms or cell cultures. This approach can overcome the scalability issues associated with extraction from natural sources. entomologyjournals.comnih.gov
Automated Monitoring: Technologies like computer vision, acoustic monitoring, and automated sensor stations are being developed for insect monitoring, which can be adapted to optimize silkworm rearing conditions for the production of specific compounds. researchgate.netroyalsocietypublishing.org
DNA-based Authentication: The development of quantitative PCR (qPCR) tools allows for the precise identification and authentication of insect species in various products, which is crucial for quality control and preventing fraudulent labeling in the growing market for insect-derived ingredients. agtechnavigator.com
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of how silkworm-derived compounds are produced and function requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This multi-omics approach allows researchers to connect an organism's genetic blueprint to the functional molecules it produces. cmbio.io
For instance, studies have used transcriptomics and proteomics to compare different silkworm strains, identifying genes and proteins associated with desirable traits like larger silk glands. researchgate.net In the context of disease resistance, multi-omics analyses have been instrumental in screening for genes, proteins, and metabolites that help silkworms combat pathogens like the Bombyx mori nucleopolyhedrovirus (BmNPV). frontiersin.orgnih.gov By integrating these datasets, scientists can build comprehensive models of the biological pathways involved. researchgate.net
However, a major challenge is the sheer volume and complexity of the data generated. Sophisticated bioinformatics tools and statistical methods are essential to analyze these large datasets, identify meaningful correlations, and avoid spurious findings. cmbio.io
Bridging In Vitro and In Vivo Biological Relevance
A critical step in the development of any new therapeutic or biomaterial is validating its biological activity. Research on silkworm-derived compounds often begins with in vitro (laboratory-based) studies, which provide initial evidence of a compound's potential. For example, in vitro assays have shown that peptides from silkworm pupae can scavenge free radicals, indicating antioxidant activity. frontiersin.org Similarly, protein hydrolysates from pupae have been shown to promote the differentiation of muscle cells in culture. nih.gov
However, the ultimate test of a compound's efficacy and safety lies in in vivo (whole organism) studies. The silkworm itself has emerged as a valuable in vivo model for the early stages of drug screening. nih.govfrontiersin.org It offers several advantages over mammalian models, including lower costs, faster turnaround times, and fewer ethical concerns. nih.gov For example, the silkworm infection model has been successfully used to screen for and identify novel antimicrobial agents, such as lysocin E and GPI0363, that show therapeutic activity. frontiersin.orgfrontiersin.org
The key challenge is ensuring that the results from in vitro tests translate to a living system. A compound that is active in a petri dish may not be effective in vivo due to factors like metabolism, bioavailability, or toxicity. frontiersin.org Furthermore, the degradation behavior of biomaterials like silk fibroin scaffolds can differ significantly between in vitro enzymatic degradation and the complex biological environment of an in vivo setting. researchgate.net Therefore, a carefully designed progression from in vitro to in vivo models is crucial for validating the true biological relevance of silkworm-derived compounds. nih.gov
Sustainable Production and Ethical Considerations in Research
As interest in silkworm-derived compounds grows, so do concerns about the sustainability and ethics of their production. entomologyjournals.com Traditional sericulture involves boiling the cocoons to obtain long, continuous silk threads, a process that kills the pupae. researchgate.netpandasilk.com This has led to ethical debates among animal welfare advocates. pandasilk.comamityworrel.com
Sustainable Alternatives: In response, more sustainable and humane practices are being explored: liuba.style
Peace Silk (Ahimsa Silk): This method allows the moth to emerge from the cocoon naturally before the silk is harvested. While ethically sound, it is more labor-intensive and results in shorter fibers. researchgate.netliuba.style
Organic Sericulture: This involves using organic farming practices for mulberry cultivation, avoiding pesticides and synthetic fertilizers. liuba.style
Utilization of By-products: A key aspect of sustainability is the full utilization of all products from sericulture. Silkworm pupae, often considered waste in the textile industry, are a rich source of proteins, oils, and other bioactive compounds for food, feed, and pharmaceuticals. unimi.itmdpi.com Silkworm excreta can also be used as compost. mdpi.comthaiscience.info
From a research perspective, ethical considerations also extend to the fair treatment of workers in the sericulture industry, which can involve poor labor conditions. pandasilk.com Promoting transparency and fair trade practices is essential for the ethical sourcing of materials for research and commercial production. pandasilk.com
Identification of Novel Chemical Entities and Bioactive Motifs
The silkworm remains a rich source for the discovery of novel chemical compounds and bioactive motifs with therapeutic potential. researchgate.net Beyond the well-known proteins fibroin and sericin, researchers have isolated other compounds from various parts of the silkworm. For example, compounds like 1-tritriacontanol, lupeol (B1675499), and β-sitosterol have been identified in silkworm excreta. thaiscience.info
A particularly promising area is the study of bioactive peptides. nih.gov These are short chains of amino acids that can be derived from the enzymatic hydrolysis of larger silkworm proteins. researchgate.net Using in silico (computational) methods, scientists can predict the release of thousands of potential bioactive peptides from silkworm cocoon proteins. researchgate.net These peptides may possess various functions, including antimicrobial, antioxidant, and antihypertensive activities. nih.govunimi.it
One well-studied bioactive motif is the Arginine-Glycine-Aspartate (RGD) sequence, which promotes cell adhesion. mdpi.com While mulberry silk fibroin lacks this motif, it can be incorporated into biomaterials by coating them with recombinant proteins containing the RGD sequence, thereby enhancing their bioactivity. mdpi.comdiva-portal.org The challenge lies in efficiently screening this vast chemical diversity to identify the most promising lead compounds and motifs for further development.
Interdisciplinary Approaches in Silkworm Chemical Biology
The complexity of studying silkworm-derived compounds necessitates a highly interdisciplinary approach, integrating knowledge from chemistry, biology, engineering, and computer science. researchgate.netunirioja.es
Chemical Biology: This field uses chemical tools to understand biological systems. In silkworm research, it involves synthesizing probes to study protein function or developing new methods for compound extraction and analysis. u-tokyo.ac.jp
Synthetic Biology: This engineering-inspired discipline allows for the redesign of biological systems. For example, researchers are using synthetic biology tools like CRISPR/Cas9 to create transgenic silkworms that produce chimeric silk fibers with enhanced properties, such as those of spider silk. nih.gov
Materials Science: This is crucial for processing silkworm proteins like fibroin and sericin into various formats, such as films, scaffolds, and nanoparticles, for biomedical applications like tissue engineering and drug delivery. lidsen.com
Ecology and Agronomy: Understanding the relationship between the silkworm, its mulberry food source, and its environment is fundamental to sustainable sericulture. researchgate.netnih.gov
Future progress will depend on fostering collaborations between these diverse fields. researchgate.net By combining traditional knowledge of sericulture with modern technologies, the scientific community can unlock the full potential of silkworm-derived compounds in a sustainable and ethical manner. researchgate.net
Q & A
Q. How can researchers access and utilize genomic databases for Silkworm 002 studies?
Researchers should leverage platforms like SilkDB 3.0 and Silkworm Genome Informatics Database (SGID) . These databases provide chromosome-level genome assemblies, transcriptomic/epigenomic data, and tools for gene inquiry (e.g., BLAT/Blast, functional annotation, population genetics visualization). For example, SilkDB 3.0 integrates Hi-C maps, pangenome data, and protein structure predictions, enabling cross-referencing of genetic variants with phenotypic traits .
Q. What experimental design considerations are critical when using this compound as a model organism in aging studies?
Key considerations include:
- Genetic uniformity : Utilize strains with clear genetic backgrounds to minimize variability .
- Developmental staging : Leverage silkworm’s distinct life cycle phases (e.g., larval instars) to study age-related biomarkers .
- Cost-effective rearing : Maintain controlled feeding environments with mulberry leaves to standardize growth conditions .
Q. What methodologies are recommended for analyzing silk protein synthesis pathways in this compound?
Combine proteomics (LC-MS/MS for silk gland protein identification) and transcriptomics (RNA-seq to profile gene expression in silk glands). For functional validation, use RNA interference (RNAi) to knock down candidate genes (e.g., sericin or fibroin-related genes) and measure silk production efficiency .
Advanced Research Questions
Q. How can multi-omics data integration enhance understanding of this compound’s silk gland development?
Integrate genomic (SNP variations), transcriptomic (time-series expression data), and epigenomic (chromatin accessibility) datasets using tools in SGID. For instance, overlay Hi-C interaction maps with differentially expressed genes during pupation to identify regulatory hubs. Visualization tools in SilkDB 3.0 enable 3D exploration of gene clusters linked to silk synthesis .
Q. What statistical approaches resolve contradictions in mechanical property data (e.g., stress-strain curves) of this compound silk fibers?
Address discrepancies by:
- Normalizing strain rates : Compare fibers under identical tensile testing conditions to isolate material properties .
- Linear regression modeling : Fit stress-strain curves (e.g., using axial deformation data from X-ray diffraction) to calculate elastic modulus (e.g., Gc = 26.5 GPa for unstretched fibers) and distinguish reversible vs. plastic deformation .
Q. What digital visualization tools are effective for analyzing this compound’s environmental and growth data?
Use 3D visualization and Building Information Modeling (BIM) to model silkworm-rearing environments. For example, integrate temperature/humidity monitoring data with larval growth rates to optimize rearing conditions. GIS tools can map regional variations in silkworm pathogen prevalence using SilkPathDB metadata .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
